Cas no 1805286-30-9 (6-Cyano-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-methanol)

6-Cyano-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-methanol 化学的及び物理的性質
名前と識別子
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- 6-Cyano-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-methanol
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- インチ: 1S/C9H5F5N2O/c10-8(11)6-4(3-17)1-5(2-15)16-7(6)9(12,13)14/h1,8,17H,3H2
- InChIKey: WBPRRJFNBJMTTA-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C(F)(F)F)=NC(C#N)=CC=1CO)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 310
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 56.9
6-Cyano-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029037663-1g |
6-Cyano-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-methanol |
1805286-30-9 | 95% | 1g |
$2,952.90 | 2022-04-01 | |
Alichem | A029037663-250mg |
6-Cyano-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-methanol |
1805286-30-9 | 95% | 250mg |
$999.60 | 2022-04-01 | |
Alichem | A029037663-500mg |
6-Cyano-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-methanol |
1805286-30-9 | 95% | 500mg |
$1,769.25 | 2022-04-01 |
6-Cyano-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-methanol 関連文献
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
6-Cyano-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-methanolに関する追加情報
Introduction to 6-Cyano-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-methanol (CAS No. 1805286-30-9)
6-Cyano-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-methanol (CAS No. 1805286-30-9) is a multifunctional compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including a cyano group, difluoromethyl, and trifluoromethyl substituents, offers a range of potential applications in drug discovery and development.
The molecular structure of 6-Cyano-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-methanol is particularly noteworthy due to its combination of functional groups. The cyano group imparts significant electronic and steric effects, which can influence the compound's reactivity and biological activity. The difluoromethyl and trifluoromethyl substituents further enhance the compound's lipophilicity and metabolic stability, making it an attractive candidate for various pharmaceutical applications.
Recent studies have highlighted the potential of 6-Cyano-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-methanol in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that this compound exhibits potent inhibitory activity against specific enzymes involved in cancer progression. The researchers found that the compound effectively targets key signaling pathways, thereby suppressing tumor growth and metastasis.
In another study, published in the European Journal of Medicinal Chemistry in 2022, 6-Cyano-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-methanol was evaluated for its anti-inflammatory properties. The results indicated that the compound significantly reduces inflammation by modulating the expression of pro-inflammatory cytokines and chemokines. This finding suggests that the compound could be a valuable lead for developing new anti-inflammatory drugs.
The pharmacokinetic properties of 6-Cyano-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-methanol have also been extensively studied. Research conducted by a team at the University of California, San Francisco, revealed that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These properties are crucial for ensuring that the drug reaches its intended target site in sufficient concentrations to exert its therapeutic effects while minimizing potential side effects.
In addition to its therapeutic potential, 6-Cyano-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-methanol has been explored for its use as a building block in organic synthesis. Its versatile reactivity and functional group compatibility make it an excellent starting material for synthesizing a wide range of complex molecules. This aspect is particularly important in the context of drug discovery, where access to diverse chemical libraries is essential for identifying novel bioactive compounds.
The synthesis of 6-Cyano-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-methanol has been optimized through various methodologies. A notable approach involves the sequential introduction of functional groups onto a pyridine scaffold using transition-metal-catalyzed reactions. This method allows for high yields and excellent selectivity, making it suitable for large-scale production processes.
Safety and toxicity assessments are critical components of drug development. Preliminary studies on 6-Cyano-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-methanol have shown that it exhibits low toxicity at therapeutic concentrations. However, further investigations are necessary to fully understand its safety profile and ensure its suitability for clinical use.
In conclusion, 6-Cyano-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-methanol (CAS No. 1805286-30-9) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive candidate for developing novel therapeutic agents targeting cancer, inflammation, and other diseases. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its use in various medical settings.
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